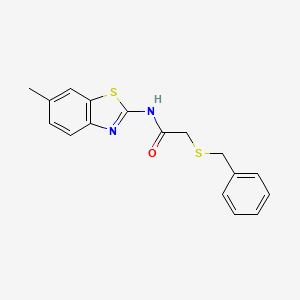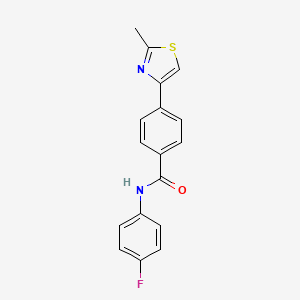
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, commonly known as FMTB, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. FMTB is a member of the thiazole-based compounds and is known for its diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of FMTB is not fully understood. However, it has been reported that FMTB exerts its pharmacological effects by modulating various signaling pathways. For example, FMTB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival. FMTB has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
FMTB has been shown to exhibit diverse biochemical and physiological effects. Several studies have reported that FMTB inhibits cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis. FMTB has also been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In addition, FMTB has been reported to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMTB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. FMTB exhibits diverse pharmacological activities, making it a valuable tool for studying various signaling pathways and disease models. However, FMTB also has limitations. Its exact mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized.
Direcciones Futuras
There are several future directions for the study of FMTB. One potential application is in the development of anti-cancer therapies. Further studies are needed to elucidate the exact mechanism of action of FMTB and to optimize its pharmacokinetic properties. In addition, FMTB may have potential therapeutic applications in other diseases such as inflammation and neurological disorders. Further studies are needed to explore these potential applications.
Métodos De Síntesis
The synthesis of FMTB involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-methyl-4-isothiocyanatothiazole to yield N-(4-fluorophenyl)-2-methyl-4-(isothiocyanatothiazol-5-yl)benzamide. This intermediate is then further reacted with different reagents to obtain the final product, FMTB.
Aplicaciones Científicas De Investigación
FMTB has been extensively studied for its potential therapeutic applications in various diseases including cancer, inflammation, and neurological disorders. Several studies have reported that FMTB exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. FMTB has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, FMTB has been studied for its neuroprotective effects in several neurological disorders.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-19-16(10-22-11)12-2-4-13(5-3-12)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYWCQOAGHELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)
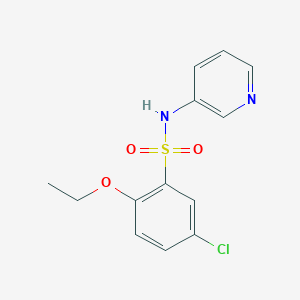
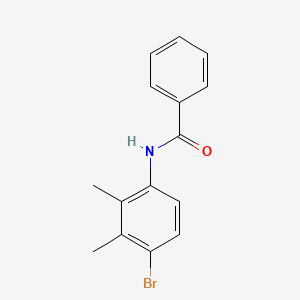
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

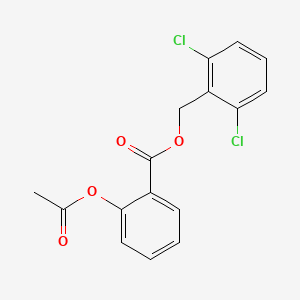

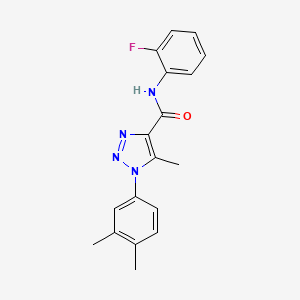
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
